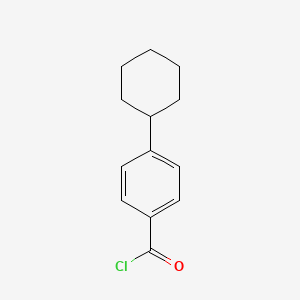

4-Cyclohexylbenzoyl chloride

Vue d'ensemble

Description

4-Cyclohexylbenzoyl chloride (4-CBCl) is an organic compound that belongs to the benzoyl chloride family. It is a colorless to yellowish liquid with a faint odor. The molecular formula of 4-CBCl is C13H15ClO .

Synthesis Analysis

4-CBCl is mainly used as a building block in the synthesis of various organic compounds within pharmaceutical, agrochemical, and materials. A process for the preparation of 4-cyanobenzoyl chlorides has been patented, which could potentially be used for the synthesis of 4-CBCl .

Molecular Structure Analysis

The molecular weight of 4-CBCl is 222.711 Da . The structure consists of a benzoyl group attached to a cyclohexyl group .

Chemical Reactions Analysis

As a benzoyl chloride derivative, 4-CBCl is expected to undergo reactions typical of acyl chlorides. This includes nucleophilic acyl substitution reactions, where the chloride is displaced by a nucleophile .

Applications De Recherche Scientifique

Synthesis of Poly(ether-benzoxazole)s

4-Cyclohexylbenzoyl chloride is used in the synthesis of novel cardo aromatic poly(ether-benzoxazole)s. Researchers synthesized bis(ether-acyl chloride) monomers, which were then polycondensed with bis(aminophenol)s to form poly(o-hydroxy amide)s. These amides were amorphous, soluble in organic polar solvents, and could form flexible, tough films. Their thermal conversion into polybenzoxazoles resulted in materials with high glass-transition temperatures and stability up to 500 °C (Hsiao & He, 2001).

Catalysis and Ligand Formation

In the realm of organometallic chemistry, 4-Cyclohexylbenzoyl chloride derivatives play a crucial role in the formation of catalytically active complexes. One study detailed the synthesis of Cp*Ru(L)Cl complexes, where L represents various carbene ligands. The structural and thermochemical properties of these complexes provide insights into their electron-donating capabilities and steric effects, critical for catalysis (Huang et al., 1999).

Applications in Polymer Synthesis

Selective nucleophilic substitution reactions involving compounds like cyclopentadienyl(1,4-dichlorobenzene)iron(1+) have been explored for synthesizing para-disubstituted benzene derivatives. These derivatives are valuable in constructing unique polymers, demonstrating the utility of 4-Cyclohexylbenzoyl chloride-related compounds in advanced polymer synthesis (Pearson & Gelormini, 1994).

Phase Transfer Catalysis

4-Cyclohexylbenzoyl chloride analogs are effective in phase transfer catalysis, as evidenced in the synthesis of complex organic molecules like 4,4'-(phenylazanediyl)dibenzoic acid. Such applications underscore the versatility of 4-Cyclohexylbenzoyl chloride derivatives in facilitating chemical reactions under specific conditions (Lu, 2014).

Analytical Chemistry Applications

In the field of analytical chemistry, derivatives of 4-Cyclohexylbenzoyl chloride are used in high-performance liquid chromatography. For instance, they facilitate the direct determination of certain compounds without prederivatization, enhancing the efficiency and accuracy of chromatographic analyses (Li et al., 1995).

N-Heterocyclic Carbene Complex Synthesis

The compound is instrumental in synthesizing N-heterocyclic carbene silver halides. These complexes are key in catalyzing reactions like the A3-reaction of aldehydes, amines, and alkynes. The synthesis and structure-activity relationship of these complexes provide valuable insights for catalytic applications (Li et al., 2011).

Propriétés

IUPAC Name |

4-cyclohexylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLQEWDQXQHQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619534 | |

| Record name | 4-Cyclohexylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclohexylbenzoyl chloride | |

CAS RN |

121193-16-6 | |

| Record name | 4-Cyclohexylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

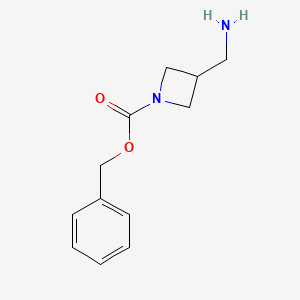

Synthesis routes and methods I

Procedure details

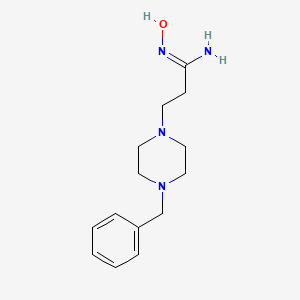

Synthesis routes and methods II

Procedure details

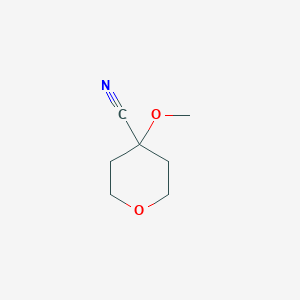

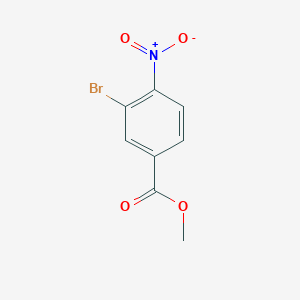

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

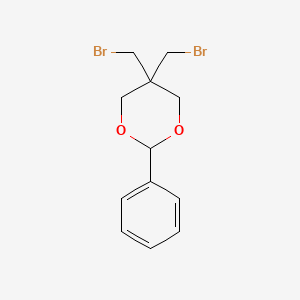

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.